REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[CH:12]([C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=1)=O.C([Sn](Cl)(Cl)CCCC)CCC.C1([SiH3])C=CC=CC=1>C1COCC1.CC(N(C)C)=O>[CH3:11][O:10][C:4]1[CH:3]=[C:2]([NH:1][CH2:12][C:14]2[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][CH:15]=2)[CH:7]=[CH:6][C:5]=1[O:8][CH3:9]
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1)OC)OC
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Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](CCCC)(Cl)Cl
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)[SiH3]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Type
|
CUSTOM
|
Details
|
was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
After solvents removal
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Type
|
DISSOLUTION
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Details
|
the crude residue was dissolved in ethyl acetate (100 ml)
|
Type
|
WASH
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Details
|
washed with saturated aqueous solution of NaHCO3 (50 ml×3)
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Type
|
FILTRATION
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Details
|
The resulting white suspension was filtrated
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Type
|
WASH
|
Details
|
the filter cake was washed with water (5 ml×3)
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Type
|
CUSTOM
|
Details
|
The cake was dried over freeze dryer
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)NCC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |